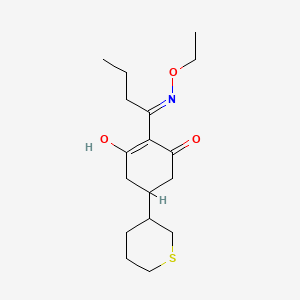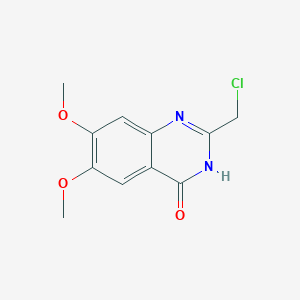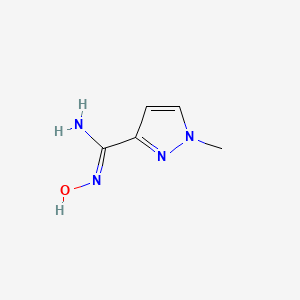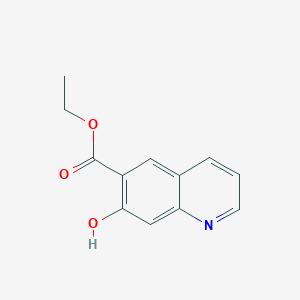![molecular formula C9H12N4OS B1460025 7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidine-2-amine, N,N-diéthyle CAS No. 926194-82-3](/img/structure/B1460025.png)
7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidine-2-amine, N,N-diéthyle
Vue d'ensemble
Description
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C9H12N4OS and its molecular weight is 224.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les thiazolo[4,5-d]pyrimidin-7-ones ont été étudiées pour leur potentiel en tant qu’agents anticancéreux. Une série de ces composés a été conçue, synthétisée et évaluée pour sa cytotoxicité et son activité inhibitrice contre la topoisomérase I . Cette enzyme est cruciale pour la réplication de l’ADN et est une cible de la chimiothérapie en raison de son rôle dans la prolifération des cellules cancéreuses. Les composés ont montré une cytotoxicité puissante, suggérant leur promesse en tant qu’agents thérapeutiques dans le traitement du cancer.
Propriétés antimicrobiennes
Les thiazolo[4,5-d]pyrimidin-7-ones ont montré un large éventail d’activités pharmacologiques, y compris des propriétés antimicrobiennes . Cela fait d’eux des candidats pour le développement de nouveaux antibiotiques ou antiseptiques, ce qui est particulièrement important face à la résistance croissante aux antibiotiques.
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des thiazolo[4,5-d]pyrimidin-7-ones en font des agents potentiels pour le traitement des maladies inflammatoires . Leur capacité à moduler la réponse inflammatoire de l’organisme peut être exploitée pour développer des traitements pour des affections comme l’arthrite, l’asthme et d’autres troubles inflammatoires chroniques.
Utilisation herbicide
Ces composés ont également été explorés pour leur activité herbicide . Le développement de nouveaux herbicides est crucial pour l’agriculture afin de gérer efficacement les mauvaises herbes, en particulier celles qui sont résistantes aux herbicides actuels. Les thiazolo[4,5-d]pyrimidin-7-ones pourraient fournir une nouvelle classe d’herbicides avec des modes d’action uniques.
Effets antioxydants
Les thiazolo[4,5-d]pyrimidin-7-ones présentent des effets antioxydants , qui sont bénéfiques pour prévenir les maladies liées au stress oxydatif. Les antioxydants jouent un rôle essentiel dans la protection des cellules contre les dommages causés par les radicaux libres, et ces composés pourraient être utilisés dans le développement de compléments ou de médicaments pour lutter contre le stress oxydatif.
Analyse Biochimique
Biochemical Properties
2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one plays a crucial role in biochemical reactions, particularly as an inhibitor of topoisomerase I . This enzyme is essential for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death, making this compound a potential anticancer agent. The compound interacts with the topoisomerase I/DNA complex, stabilizing it and preventing the re-ligation of the DNA strand, which ultimately leads to the inhibition of DNA replication . Additionally, 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one has been shown to interact with phosphatidylinositol 3-kinase, ubiquitin-specific protease 7, and stearoyl-CoA desaturase, further highlighting its diverse biochemical properties .
Cellular Effects
The effects of 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one on various cell types and cellular processes are profound. In cancer cells, this compound induces cytotoxicity by inhibiting topoisomerase I, leading to DNA damage and apoptosis . It also affects cell signaling pathways, such as the phosphatidylinositol 3-kinase/Akt pathway, which is crucial for cell survival and proliferation . Furthermore, 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one influences gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby altering cellular metabolism and promoting cell death in cancerous cells .
Molecular Mechanism
At the molecular level, 2-(diethylamino)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one exerts its effects through several mechanisms. The primary mechanism involves the inhibition of topoisomerase I by stabilizing the topoisomerase I/DNA complex, preventing the re-ligation of the DNA strand and leading to DNA damage . Additionally, this compound binds to phosphatidylinositol 3-kinase, ubiquitin-specific protease 7, and stearoyl-CoA desaturase, inhibiting their activities and disrupting various cellular processes . These interactions result in the modulation of gene expression, enzyme inhibition, and changes in cellular metabolism, ultimately leading to
Propriétés
IUPAC Name |
2-(diethylamino)-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4OS/c1-3-13(4-2)9-12-7-6(15-9)8(14)11-5-10-7/h5H,3-4H2,1-2H3,(H,10,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZPPSCFFPQXAOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(S1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methyl-5H-isoxazolo[5,4-d]pyrimidin-4-one](/img/structure/B1459946.png)

![2-[(2,3-dimethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1459948.png)
![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)






![1-(4-methoxybenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1459962.png)
![3-(3,5-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1459963.png)
